13C/15N Labeling Eliminates Chromatographic Isotope Effect That Causes >15% Quantification Error with Deuterated Internal Standards
Chromatographic isotope effects can cause partial separation of labeled and unlabeled isotopologue pairs, leading to differential matrix effects and inaccurate quantification in LC-MS/MS [1]. Deuterium-labeled internal standards commonly exhibit retention time shifts relative to their analytes, resulting in quantification errors exceeding 15% in biological matrices [1]. In contrast, 13C- and 15N-labeled compounds, such as AILNYVANK-(Lys-13C6,15N2), show negligible chromatographic isotope effects, ensuring co-elution and reliable correction for matrix variability [1].
| Evidence Dimension | Chromatographic isotope effect (quantification error) |
|---|---|
| Target Compound Data | No chromatographic isotope effect observed; accurate quantification |
| Comparator Or Baseline | Deuterium-labeled internal standards: >15% quantification error in some matrices |
| Quantified Difference | >15% error avoided |
| Conditions | Reversed-phase LC-MS/MS of derivatized aldehydes in biological matrices |
Why This Matters
Accurate co-elution of the internal standard with the analyte is essential for correcting matrix effects and ensuring reliable quantitative results in complex samples.
- [1] Szarka S, Prokai L. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Anal Chem. 2014;86(14):7038-7046. View Source
